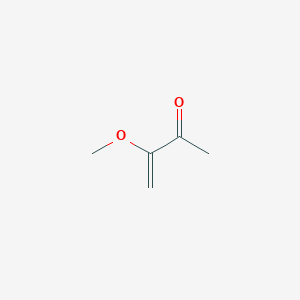
3-Buten-2-one, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 3-methoxy- involves the conjugate addition of methanol to 3-Buten-2-one (vinyl ketone). This reaction typically occurs in the presence of a solid base catalyst . Another method involves the zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate .
Industrial Production Methods
In industrial settings, 3-Buten-2-one, 3-methoxy- is often produced by the reaction of 3-Buten-2-one with methanol under controlled conditions. The reaction is typically carried out in a solvent such as benzene, with chlorotrimethylsilane as a catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, including methyl glyoxal and peroxyacetyl nitrate.
Reduction: It can be reduced to form 4-methoxy-butan-2-one.
Substitution: It reacts with aromatic amines to form (Z)-enaminones.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxyl radicals and NOx.
Reduction: Methanol is often used as a reagent in the presence of a solid base catalyst.
Substitution: Aromatic amines and water are used as reagents.
Major Products Formed
Oxidation: Methyl glyoxal, peroxyacetyl nitrate.
Reduction: 4-methoxy-butan-2-one.
Substitution: (Z)-enaminones.
Scientific Research Applications
3-Buten-2-one, 3-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methoxy- involves its reactivity with various chemical species. For example, in the presence of hydroxyl radicals, it undergoes oxidation to form methyl glyoxal and other products . The molecular targets and pathways involved in these reactions include the formation of secondary organic aerosols and nitrogen-containing compounds in the atmosphere .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one (vinyl ketone): Similar in structure but lacks the methoxy group.
3-Methyl-3-buten-2-one: Similar structure with a methyl group instead of a methoxy group.
4-Methoxy-3-buten-2-one: Another name for the same compound.
Uniqueness
3-Buten-2-one, 3-methoxy- is unique due to its methoxy group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound in various chemical reactions and industrial applications .
Properties
CAS No. |
51933-10-9 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(2)7-3/h2H2,1,3H3 |
InChI Key |
IEVNXOYVXVIFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
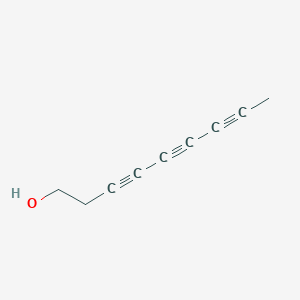
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
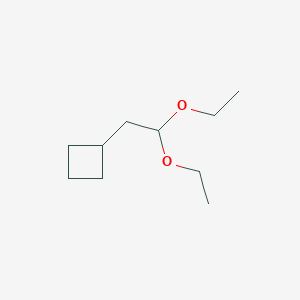
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)


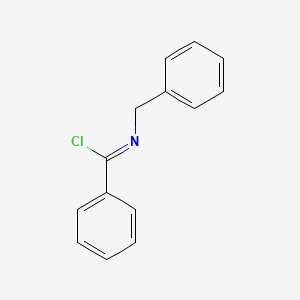
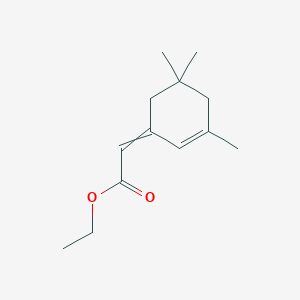

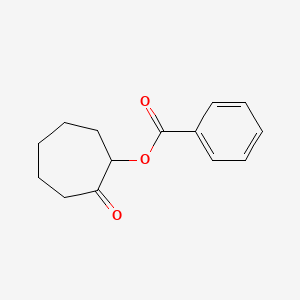
methanone](/img/structure/B14649095.png)
